molecular formula C6H10O2 B13955190 3-Ethoxybut-3-en-2-one CAS No. 65915-73-3

3-Ethoxybut-3-en-2-one

Cat. No.: B13955190
CAS No.: 65915-73-3
M. Wt: 114.14 g/mol
InChI Key: YHFHWCSFDCJWRL-UHFFFAOYSA-N
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Description

3-Ethoxybut-3-en-2-one: is an organic compound with the molecular formula C6H10O2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethoxy group attached to a butenone backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Ethyl Vinyl Ether and Trichloroacetyl Chloride:

Industrial Production Methods:

  • The industrial production of 3-Ethoxybut-3-en-2-one often involves the same synthetic route as mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxybut-3-en-2-one can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives have shown potential in various biological assays.

Industry:

Mechanism of Action

The mechanism by which 3-Ethoxybut-3-en-2-one exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Uniqueness:

  • 3-Ethoxybut-3-en-2-one is unique due to its specific combination of an ethoxy group and a butenone backbone. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

65915-73-3

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-ethoxybut-3-en-2-one

InChI

InChI=1S/C6H10O2/c1-4-8-6(3)5(2)7/h3-4H2,1-2H3

InChI Key

YHFHWCSFDCJWRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)C

Origin of Product

United States

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